Product packaging for 8-Aminoadenosine(Cat. No.:CAS No. 3868-33-5)

8-Aminoadenosine

货号: B015950
CAS 编号: 3868-33-5
分子量: 282.26 g/mol
InChI 键: DVGWFQILDUEEGX-UUOKFMHZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

8-Aminoadenosine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N6O4 and its molecular weight is 282.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N6O4 B015950 8-Aminoadenosine CAS No. 3868-33-5

属性

IUPAC Name

(2R,3R,4S,5R)-2-(6,8-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGWFQILDUEEGX-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3868-33-5
Record name 8-Aminoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003868335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3868-33-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Early Discovery and Development of 8-Aminoadenosine as a Potential Therapeutic

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

8-Aminoadenosine (8-NH2-Ado) is a purine nucleoside analog that has demonstrated significant potential as an anti-cancer agent, particularly in hematological malignancies like multiple myeloma.[1][2] As a congener of 8-chloro-adenosine, its early development was driven by the need for more effective therapies against chemoresistant cancers.[1] This document provides a comprehensive technical overview of the foundational research into this compound, detailing its mechanism of action, key experimental findings, and the methodologies used in its initial preclinical evaluation. The core of its therapeutic action lies in its multi-faceted inhibition of transcription and its ability to induce apoptosis through profound cellular bioenergetic stress.[3][4][5]

Early Discovery and Rationale

The development of this compound was built upon promising preclinical studies of a related compound, 8-chloro-adenosine (8-Cl-Ado).[1][2] Researchers hypothesized that other C8-substituted adenosine analogs could also possess potent anti-cancer activity.[3] Early investigations revealed that this compound was not only cytotoxic to multiple myeloma (MM) cell lines, including those resistant to conventional therapies, but it also acted more rapidly and induced a more potent apoptotic response than 8-Cl-Ado.[1] The initial hypothesis was that the cytotoxicity of these analogs was dependent on their metabolic activation within the cancer cells.[1][2]

Mechanism of Action

The anti-neoplastic activity of this compound is not due to the compound itself but rather its intracellular metabolite, 8-amino-adenosine triphosphate (8-amino-ATP). The mechanism is multifaceted, primarily targeting the fundamental processes of transcription and cellular energy metabolism.

For this compound to exert its cytotoxic effects, it must first be phosphorylated.[1][2] This process is initiated by the enzyme adenosine kinase , which converts this compound to its monophosphate form. Subsequent enzymatic reactions lead to the formation of the active triphosphate, 8-amino-ATP.[1] The requirement of adenosine kinase for its activity was confirmed in studies using a leukemic cell line deficient in this enzyme, which showed resistance to the drug.[1][2] The accumulation of 8-amino-ATP inside the cell is substantial; a 4-hour incubation with 10 μmol/L of the analog can lead to an intracellular concentration of over 7 mmol/L of 8-amino-ATP in MM cells.[1][2]

This compound is a potent transcription inhibitor that disrupts the process of RNA synthesis through several distinct mechanisms.[3][5]

  • Depletion of Intracellular ATP: The massive conversion of this compound to 8-amino-ATP leads to a significant and rapid decline in the endogenous pool of natural ATP.[1][3] Since ATP is an essential substrate for RNA polymerases, this depletion of the building blocks for RNA synthesis contributes directly to the inhibition of transcription.[3][5]

  • Inhibition of RNA Polymerase II Phosphorylation: The initiation and elongation steps of transcription by RNA Polymerase II (Pol II) are critically dependent on the phosphorylation of its C-terminal domain (CTD) at serine-5 and serine-2 residues.[3] this compound treatment causes a sharp decrease in this phosphorylation.[3][5] This effect may be due to a lack of ATP as a phosphate donor or through competitive inhibition of the responsible kinases, CDK7 and CDK9, by 8-amino-ATP.[3][5]

  • RNA Chain Termination: The structural similarity of 8-amino-ATP to ATP allows it to be incorporated into nascent RNA transcripts by RNA polymerase.[3] However, once incorporated at the 3'-terminus, it acts as a chain terminator, preventing further elongation of the mRNA transcript.[3][5]

  • Inhibition of Polyadenylation: The addition of a poly(A) tail is crucial for mRNA stability and translation. 8-amino-ATP has been shown to inhibit mammalian poly(A) polymerase, providing another layer of transcriptional control.[3]

The profound cellular stress caused by ATP depletion and transcription inhibition culminates in programmed cell death (apoptosis).

  • Caspase Activation: this compound activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. This is evidenced by the activation of initiator caspases-8, -9, and -10.[1][4][6]

  • Effector Caspase Cleavage: Activation of the initiator caspases leads to the subsequent activation of effector caspases-3 and -6, which execute the final stages of apoptosis by cleaving key cellular substrates like poly(ADP-ribose) polymerase (PARP).[1][4]

  • Mitochondrial Disruption: The drug induces a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][2]

  • Bioenergetic Stress: Studies comparing this compound to pure transcription inhibitors (like Actinomycin D) and pure ATP synthesis inhibitors (like antimycin A) revealed that the decline in the intracellular ATP pool is a primary driver of caspase activation and cell death, more so than the inhibition of RNA synthesis alone.[4]

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Caption: Mechanism of this compound Action.

Quantitative Data Presentation

The following tables summarize key quantitative data from early preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 ValueAssay ConditionsReference
MM.1SMultiple Myeloma1.5 µM48-hour exposure[7]
U266Multiple Myeloma8.88 µM48-hour exposure[7]
Various MM LinesMultiple Myeloma300 nM to 3 µMNot Specified[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Table 2: Biochemical and Cellular Effects of this compound

ParameterCell LineTreatmentResultReference
RNA SynthesisMM.1S10 µM, 6 hours92% inhibition[4]
DNA SynthesisMM.1S10 µM, 4 hours~75% inhibition[1]
Intracellular ATPMM.1S10 µM, 6 hoursReduced to 26% of control[4]
Caspase-8 ActivationMM.1S10 µM, 6-24 hoursTime-dependent increase[1]
Caspase-9 ActivationMM.1S10 µM, 6-24 hoursTime-dependent increase[1]
Caspase-3 ActivationMM.1S10 µM, 6 hours~3.5-fold increase vs. Act D[4]
Sub-G1 DNA ContentMM.1S10 µM, 24 hours66.1% of cells[1]

Key Experimental Protocols

The following are generalized protocols for the key assays used in the early evaluation of this compound.

  • Cell Lines: Multiple myeloma cell lines (e.g., MM.1S, MM.1R) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

  • Seed cells (e.g., 5 x 10^4 cells/well) in a 96-well plate.

  • Treat cells with a serial dilution of this compound for a specified period (e.g., 48 hours).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

  • Incubate cells with this compound (e.g., 10 µM) for various time points.[1]

  • One hour prior to harvesting, add either [3H]uridine (for RNA synthesis) or [3H]thymidine (for DNA synthesis) to the culture medium.[1]

  • Harvest the cells onto glass fiber filters and wash with cold PBS and trichloroacetic acid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Express the results as a percentage of the incorporation in untreated control cells.[1]

  • Treat cells with this compound for the desired time.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

  • Treat cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total PARP, cleaved PARP, phospho-RNA Pol II (Ser2/Ser5), or total RNA Pol II overnight at 4°C.

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with X-ray film or a digital imager.[1]

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Experimental_Workflow cluster_moa MoA Investigation start Start: Identify Lead Compound (this compound) in_vitro In Vitro Cytotoxicity Screening (e.g., MTT Assay on MM cell lines) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 moa_studies Mechanism of Action (MoA) Studies ic50->moa_studies synthesis_inhibition DNA/RNA Synthesis Assay ([3H]Thymidine/[3H]Uridine) moa_studies->synthesis_inhibition atp_assay Intracellular ATP Quantification moa_studies->atp_assay apoptosis_assay Apoptosis Assays (Annexin V, Caspase Activity) moa_studies->apoptosis_assay western_blot Protein Analysis (Western Blot for PARP, p-Pol II) moa_studies->western_blot data_analysis Data Analysis & Interpretation synthesis_inhibition->data_analysis atp_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Therapeutic Potential (Multi-faceted transcription inhibitor and apoptosis inducer) data_analysis->conclusion

Caption: Preclinical Evaluation Workflow for this compound.

Logical Relationships and Signaling

The cytotoxic effects of this compound stem from two primary, interconnected events: the catastrophic failure of transcription and the depletion of cellular energy. This dual-hit mechanism ensures a robust induction of apoptosis, even in slow-growing or non-replicating cancer cells, which are often resistant to traditional chemotherapies that target DNA replication.

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Logical_Relationship Ado This compound Metabolism Intracellular Phosphorylation (via Adenosine Kinase) Ado->Metabolism Active_Met Accumulation of 8-amino-ATP Metabolism->Active_Met ATP_Depletion Primary Effect: ATP Pool Depletion Active_Met->ATP_Depletion Transcription_Inhibition Primary Effect: Transcription Inhibition Active_Met->Transcription_Inhibition Bioenergetic_Stress Consequence: Bioenergetic Stress ATP_Depletion->Bioenergetic_Stress No_mRNA Consequence: Loss of short-lived proteins (e.g., Mcl-1, Cyclin D1) Transcription_Inhibition->No_mRNA Apoptosis Outcome: Apoptosis Bioenergetic_Stress->Apoptosis No_mRNA->Apoptosis

Caption: Logical Flow of this compound Cytotoxicity.

Conclusion

The early discovery and development of this compound established it as a potent anti-cancer agent with a unique and powerful mechanism of action. By undergoing metabolic activation to 8-amino-ATP, it simultaneously depletes cellular energy stores and inhibits multiple stages of RNA transcription, from initiation to elongation and processing. This dual assault on fundamental cellular processes leads to profound bioenergetic stress and the robust induction of apoptosis. These foundational preclinical studies have paved the way for further investigation, highlighting this compound's potential as a valuable therapeutic strategy, particularly for malignancies like multiple myeloma that remain dependent on continuous transcription of survival proteins.

References

An In-depth Technical Guide to the Structural Analysis of 8-Aminoadenosine and its Interaction with Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the structural characteristics of 8-Aminoadenosine and its multifaceted interactions with key cellular targets. It is designed to be a valuable resource for researchers in drug discovery and development, offering detailed insights into the mechanism of action of this potent adenosine analog.

Structural Analysis of this compound

This compound is a purine nucleoside analog characterized by an amino group substitution at the 8th position of the adenine base. This modification significantly alters its electronic properties and conformational preferences compared to endogenous adenosine, leading to its unique biological activities.

Chemical Structure:

  • Systematic Name: 6,8-Diamino-9-β-D-ribofuranosyl-9H-purine

  • Synonyms: 8-Amino-Adenosine, 8-NH2-Ado, NSC 90394

  • Molecular Formula: C₁₀H₁₄N₆O₄

  • Molecular Weight: 282.26 g/mol

The structural analysis of this compound and its phosphorylated metabolites is crucial for understanding their interactions with cellular targets. While specific crystal structures for this compound were not found in the public domain, the following sections outline the standard experimental protocols for such an analysis.

Interaction with Cellular Targets and Mechanism of Action

This compound exerts its cytotoxic effects through a multi-pronged mechanism, primarily initiated by its phosphorylation to this compound triphosphate (8-amino-ATP) by adenosine kinase.[1][2] This active metabolite then interferes with several critical cellular processes, leading to cell death, particularly in cancer cells.

The primary cellular targets and mechanisms of action include:

  • Inhibition of Transcription: 8-amino-ATP acts as a potent inhibitor of transcription.[2] This inhibition occurs through multiple mechanisms:

    • Depletion of Intracellular ATP: The accumulation of 8-amino-ATP leads to a significant decrease in the endogenous ATP pool, depriving RNA polymerases of their necessary substrate.[1][3]

    • Inhibition of RNA Polymerase II Phosphorylation: 8-amino-ATP competitively inhibits the activity of Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[3] These kinases are essential for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, a critical step for transcription initiation and elongation.

    • RNA Chain Termination: 8-amino-ATP can be incorporated into the nascent RNA chain by RNA polymerase.[2] The presence of the 8-amino group likely causes steric hindrance, leading to premature termination of transcription.

  • Induction of Apoptosis: By inhibiting the transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1, XIAP), this compound triggers programmed cell death (apoptosis) in cancer cells.[3] Studies have shown the activation of both intrinsic and extrinsic apoptosis pathways, involving caspases-8, -9, and -3.[3]

  • Metabolic Stress and Autophagy: The depletion of ATP and inhibition of glucose consumption by this compound induces metabolic stress, leading to the activation of autophagy as a survival mechanism in some cancer cells.[4]

Quantitative Data

The following table summarizes the cytotoxic activity of this compound in various multiple myeloma cell lines.

Cell LineDescriptionIC50 (72h exposure)Reference
MM.1SGlucocorticoid-sensitive~300 nM - 1 µM[1][2]
MM.1RGlucocorticoid-resistant~1 µM - 3 µM[1][2]
RPMI-8226 (MDR10V)Multidrug-resistant~3 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

4.1.1. X-Ray Crystallography of this compound

  • Objective: To determine the three-dimensional atomic structure of this compound.

  • Protocol:

    • Crystallization:

      • Dissolve high-purity this compound in a suitable solvent (e.g., water, ethanol-water mixture) to a supersaturated concentration.

      • Screen for crystallization conditions using various techniques such as vapor diffusion (hanging drop or sitting drop), microbatch, or dialysis. A wide range of precipitants (e.g., polyethylene glycols, salts), buffers (various pH), and additives should be tested.

      • Optimize promising conditions by varying the concentrations of the nucleoside, precipitant, and buffer pH to obtain single, diffraction-quality crystals.

    • Data Collection:

      • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

      • Expose the crystal to a monochromatic X-ray beam, typically from a synchrotron source for higher resolution.

      • Collect diffraction data by rotating the crystal and recording the diffraction pattern on a detector (e.g., CCD or pixel array detector).

    • Structure Determination and Refinement:

      • Process the diffraction data to determine the unit cell parameters and space group.

      • Solve the phase problem using direct methods or molecular replacement if a suitable model is available.

      • Build an initial atomic model of this compound into the calculated electron density map.

      • Refine the model against the experimental data using crystallographic refinement software to optimize atomic coordinates, thermal parameters, and occupancies.

      • Validate the final structure using established crystallographic quality metrics.

4.1.2. NMR Spectroscopy of this compound

  • Objective: To determine the solution structure and dynamics of this compound.

  • Protocol:

    • Sample Preparation:

      • Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM.

      • Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

    • NMR Data Acquisition:

      • Acquire a series of one-dimensional (¹H, ¹³C, ³¹P if phosphorylated) and two-dimensional NMR spectra on a high-field NMR spectrometer.

      • Key 2D experiments include:

        • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the ribose sugar ring.

        • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., all ribose protons).

        • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information on the conformation of the glycosidic bond (syn vs. anti) and the sugar pucker.

        • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

        • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in the assignment of the purine ring atoms.

    • Structure Calculation and Analysis:

      • Assign all proton, carbon, and nitrogen resonances using the combination of 1D and 2D NMR data.

      • Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

      • Use molecular modeling software to calculate a family of solution structures that are consistent with the experimental restraints.

      • Analyze the resulting structures to determine the preferred conformation of this compound in solution.

4.2.1. In Vitro Transcription Assay with 8-amino-ATP

  • Objective: To assess the direct inhibitory effect of 8-amino-ATP on transcription.

  • Protocol:

    • Reaction Setup:

      • Assemble the in vitro transcription reaction mixture containing a DNA template with a known promoter (e.g., CMV, T7), purified RNA polymerase II, general transcription factors, and a buffer system with optimal salt and magnesium concentrations.

      • Prepare separate reactions with varying concentrations of ATP and 8-amino-ATP. Include a radiolabeled nucleotide (e.g., [α-³²P]UTP) for transcript detection.

    • Transcription Reaction:

      • Initiate transcription by adding the nucleotide mixture to the pre-assembled transcription complexes.

      • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

    • Analysis of Transcripts:

      • Stop the reactions by adding a stop buffer containing EDTA and a denaturing agent.

      • Purify the RNA transcripts.

      • Separate the transcripts by size using denaturing polyacrylamide gel electrophoresis.

      • Visualize the radiolabeled transcripts by autoradiography and quantify the band intensities to determine the extent of transcription inhibition by 8-amino-ATP.

4.2.2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Protocol:

    • Cell Seeding:

      • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Drug Treatment:

      • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include untreated cells as a control.

    • MTT Incubation:

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Solubilization and Measurement:

      • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

      • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

4.2.3. Apoptosis Detection (Annexin V Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Protocol:

    • Cell Treatment:

      • Treat cells with this compound at a concentration known to induce cytotoxicity for a defined period (e.g., 24 hours).

    • Cell Harvesting and Staining:

      • Harvest the cells and wash them with cold PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

      • Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis:

      • Analyze the stained cells using a flow cytometer.

      • Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

      • Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action and analysis.

cluster_0 Cellular Uptake and Metabolism cluster_1 Inhibition of Transcription cluster_2 Induction of Apoptosis This compound This compound Adenosine Kinase Adenosine Kinase This compound->Adenosine Kinase 8-amino-ATP 8-amino-ATP ATP Pool ATP Pool 8-amino-ATP->ATP Pool Depletion CDK7/CDK9 CDK7/CDK9 8-amino-ATP->CDK7/CDK9 Inhibition Nascent RNA Nascent RNA 8-amino-ATP->Nascent RNA Incorporation & Termination Adenosine Kinase->8-amino-ATP Transcription Transcription ATP Pool->Transcription RNA Pol II RNA Pol II RNA Pol II->Nascent RNA Elongation CDK7/CDK9->RNA Pol II Phosphorylation Nascent RNA->Transcription Anti-apoptotic Proteins Anti-apoptotic Proteins Transcription->Anti-apoptotic Proteins Synthesis Caspase Activation Caspase Activation Anti-apoptotic Proteins->Caspase Activation Inhibition Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of this compound's mechanism of action.

Start Start Cell Seeding (96-well plate) Cell Seeding (96-well plate) Start->Cell Seeding (96-well plate) Drug Treatment (8-Ado) Drug Treatment (8-Ado) Cell Seeding (96-well plate)->Drug Treatment (8-Ado) Incubation (72h) Incubation (72h) Drug Treatment (8-Ado)->Incubation (72h) Add MTT Reagent Add MTT Reagent Incubation (72h)->Add MTT Reagent Incubation (2-4h) Incubation (2-4h) Add MTT Reagent->Incubation (2-4h) Add Solubilization Solution Add Solubilization Solution Incubation (2-4h)->Add Solubilization Solution Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilization Solution->Measure Absorbance (570nm) Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance (570nm)->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Experimental workflow for the MTT cell viability assay.

cluster_data Data Acquisition cluster_analysis Data Analysis 1D NMR (1H, 13C) 1D NMR (1H, 13C) Resonance Assignment Resonance Assignment 1D NMR (1H, 13C)->Resonance Assignment 2D NMR (COSY, NOESY, HSQC) 2D NMR (COSY, NOESY, HSQC) 2D NMR (COSY, NOESY, HSQC)->Resonance Assignment Restraint Extraction Restraint Extraction Resonance Assignment->Restraint Extraction Structure Calculation Structure Calculation Restraint Extraction->Structure Calculation Solution Structure Solution Structure Structure Calculation->Solution Structure 8-Ado Sample 8-Ado Sample 8-Ado Sample->1D NMR (1H, 13C) 8-Ado Sample->2D NMR (COSY, NOESY, HSQC)

Caption: Logical relationship for NMR-based structure determination.

References

Methodological & Application

Application Notes and Protocols for In Vitro Transcription with 8-Aminoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoadenosine is a ribonucleoside analog that serves as a potent inhibitor of transcription. Following intracellular metabolism to its active triphosphate form, this compound triphosphate (8-amino-ATP), it exerts its effects through multiple mechanisms, making it a valuable tool for studying transcriptional regulation and a potential therapeutic agent.[1][2] These application notes provide a detailed overview and protocols for utilizing this compound in in vitro transcription assays.

8-amino-ATP acts as a competitive inhibitor of ATP, leading to its incorporation into nascent RNA transcripts by RNA polymerase.[1][2] This incorporation results in chain termination, halting further elongation of the RNA molecule.[1][2][3][4] Additionally, 8-amino-ATP has been shown to inhibit the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcription initiation and elongation, and to disrupt the polyadenylation of mRNA precursors.[1][2][3][5]

These multifaceted inhibitory actions make this compound a subject of interest in oncology research, particularly for hematological malignancies.[3] Understanding its mechanism of action through in vitro assays is crucial for the development of novel anticancer therapies.

Mechanisms of Action of this compound in Transcription

This compound inhibits transcription through a multi-pronged approach targeting key stages of the process:

  • Chain Termination: 8-amino-ATP is recognized as a substrate by RNA polymerase and is incorporated into the growing RNA chain. However, once incorporated, it prevents the addition of subsequent nucleotides, leading to premature termination of transcription.[1][2][3][4]

  • Inhibition of RNA Polymerase II CTD Phosphorylation: The phosphorylation of Serine-5 and Serine-2 on the C-terminal domain of RNA polymerase II by CDK7 and CDK9, respectively, is essential for the initiation and elongation phases of transcription. 8-amino-ATP can act as a competitive inhibitor of ATP for these kinases, leading to a reduction in CTD phosphorylation and a consequent decrease in transcriptional activity.[1][2][5]

  • Inhibition of Polyadenylation: The addition of a poly(A) tail is crucial for the stability and translation of most eukaryotic mRNAs. 8-amino-ATP can be incorporated into the poly(A) tail by poly(A) polymerase; however, this incorporation inhibits further extension of the tail, leading to shorter and potentially less stable mRNAs.[1][3][4]

Data Presentation

The following tables summarize quantitative data regarding the effects of this compound on various aspects of transcription.

Table 1: Effect of this compound on RNA Polymerase II CTD Phosphorylation

TreatmentPhosphorylation of Serine 2 (% of control)Phosphorylation of Serine 5 (% of control)Reference
10 μM this compound for 4 hours (in vivo)3-16%25-49%[5]

Table 2: Effect of 8-amino-ATP on Polyadenylation

AnalogEffect on Poly(A) Tail Synthesis (in the absence of ATP)Effect on ATP-dependent Poly(A) Tail SynthesisReference
8-amino-ATPChain terminationModerate reduction in poly(A) tail length[4]
8-Cl-ATPNo primer extensionSubstantial reduction in poly(A) tail length[4]

Experimental Protocols

Herein are detailed protocols for investigating the effects of this compound on in vitro transcription.

Protocol 1: In Vitro Transcription Termination Assay with 8-amino-ATP

This assay is designed to assess the chain-terminating effect of 8-amino-ATP during in vitro transcription.

Materials:

  • Linearized DNA template with a T7 promoter upstream of the gene of interest (e.g., pBluescript with a cloned insert, linearized with a restriction enzyme).

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • Ribonucleotide solutions (10 mM each of GTP, CTP, UTP)

  • ATP solution (10 mM)

  • 8-amino-ATP solution (10 mM)

  • [α-³²P]UTP or other radiolabeled nucleotide

  • RNase-free water

  • RNase inhibitor

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (6-8%)

  • Phosphorimager system

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:

    • 2 µL of 10x Transcription Buffer

    • 1 µg of linearized DNA template

    • 2 µL of 10 mM GTP

    • 2 µL of 10 mM CTP

    • 1 µL of 10 mM UTP

    • 1 µL of [α-³²P]UTP

    • 1 µL of RNase inhibitor

    • RNase-free water to a final volume of 16 µL.

  • Experimental Groups: Prepare separate tubes for each condition to be tested. For example:

    • Control (Full-length transcript): Add 2 µL of 10 mM ATP.

    • 8-amino-ATP Competition: Prepare a series of tubes with varying ratios of ATP to 8-amino-ATP (e.g., 1:1, 1:5, 1:10). For a 1:1 ratio, add 1 µL of 10 mM ATP and 1 µL of 10 mM 8-amino-ATP. Adjust the final volume with RNase-free water if necessary.

    • 8-amino-ATP only: Add 2 µL of 10 mM 8-amino-ATP.

  • Initiation of Transcription: Add 2 µL of T7 RNA Polymerase to each tube. Mix gently by pipetting.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Termination of Reaction: Stop the reactions by adding 20 µL of Stop Solution to each tube.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Analysis: Dry the gel and expose it to a phosphorimager screen. Analyze the resulting bands. A decrease in the intensity of the full-length transcript and the appearance of shorter, terminated transcripts in the presence of 8-amino-ATP will indicate chain termination.

Protocol 2: In Vitro Kinase Assay for CDK7/9 Inhibition by 8-amino-ATP

This assay measures the inhibitory effect of 8-amino-ATP on the phosphorylation of the RNA Polymerase II CTD by CDK7 and CDK9.

Materials:

  • Recombinant active CDK7/Cyclin H/MAT1 complex

  • Recombinant active CDK9/Cyclin T1 complex

  • Recombinant GST-tagged RNA Polymerase II CTD substrate

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (various concentrations)

  • 8-amino-ATP solution (various concentrations)

  • [γ-³²P]ATP

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Reaction Setup: In separate tubes, prepare the kinase reactions. For a 25 µL reaction, combine:

    • 5 µL of 5x Kinase Buffer

    • 1 µg of GST-tagged RNA Pol II CTD

    • Recombinant CDK7 or CDK9 complex

    • Varying concentrations of ATP and 8-amino-ATP to test for competitive inhibition.

    • 1 µL of [γ-³²P]ATP

    • Nuclease-free water to a final volume of 25 µL.

  • Incubation: Incubate the reactions at 30°C for 30 minutes.

  • Termination of Reaction: Stop the reactions by adding 5 µL of 6x SDS loading buffer.

  • Denaturation: Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins.

  • Analysis: Dry the gel and expose it to a phosphorimager screen. The level of phosphorylation of the GST-tagged RNA Pol II CTD will be indicated by the intensity of the radioactive band. A decrease in phosphorylation in the presence of 8-amino-ATP will demonstrate its inhibitory effect.

Protocol 3: In Vitro Polyadenylation Assay with 8-amino-ATP

This protocol assesses the ability of 8-amino-ATP to be incorporated into a poly(A) tail and its effect on tail elongation.

Materials:

  • 5'-radiolabeled RNA primer (e.g., a short synthetic RNA with a 3'-OH)

  • Recombinant Poly(A) Polymerase (e.g., yeast or bovine)

  • 10x Polyadenylation Buffer

  • ATP solution (10 mM)

  • 8-amino-ATP solution (10 mM)

  • RNase-free water

  • Stop Solution

  • Denaturing polyacrylamide gel (e.g., 15%)

  • Phosphorimager system

Procedure:

  • Reaction Setup: Prepare the following reactions in separate tubes:

    • No ATP control: 5'-radiolabeled RNA primer, Poly(A) Polymerase in buffer.

    • ATP control: 5'-radiolabeled RNA primer, Poly(A) Polymerase, and ATP.

    • 8-amino-ATP incorporation: 5'-radiolabeled RNA primer, Poly(A) Polymerase, and 8-amino-ATP.

    • Competition: 5'-radiolabeled RNA primer, Poly(A) Polymerase, ATP, and varying concentrations of 8-amino-ATP.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reactions by adding an equal volume of Stop Solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Analyze the products on a high-resolution denaturing polyacrylamide gel.

  • Analysis: Visualize the radiolabeled RNA using a phosphorimager. Chain termination will be observed as a single or few bands slightly larger than the primer in the presence of 8-amino-ATP alone. Inhibition of elongation will be seen as shorter poly(A) tails in the competition assay compared to the ATP-only control.[3][4]

Visualizations

Signaling Pathway of this compound-mediated Transcriptional Inhibition

G cluster_cell Cellular Environment cluster_nucleus Nucleus This compound This compound 8-amino-ATP 8-amino-ATP This compound->8-amino-ATP Metabolism CDK7_CDK9 CDK7/CDK9 8-amino-ATP->CDK7_CDK9 Inhibition RNA_Polymerase RNA Polymerase 8-amino-ATP->RNA_Polymerase Incorporation PolyA_Polymerase Poly(A) Polymerase 8-amino-ATP->PolyA_Polymerase Incorporation & Inhibition ATP ATP ATP->CDK7_CDK9 ATP->RNA_Polymerase ATP->PolyA_Polymerase RNAPII_CTD RNA Pol II CTD (Unphosphorylated) CDK7_CDK9->RNAPII_CTD Phosphorylation p_RNAPII_CTD RNA Pol II CTD (Phosphorylated) RNAPII_CTD->p_RNAPII_CTD Transcription_Initiation_Elongation Transcription Initiation/Elongation p_RNAPII_CTD->Transcription_Initiation_Elongation Nascent_RNA Nascent RNA RNA_Polymerase->Nascent_RNA Terminated_RNA Terminated RNA Nascent_RNA->Terminated_RNA Chain Termination mRNA mRNA PolyA_Polymerase->mRNA Inhibited_Polyadenylation Inhibited Polyadenylation PolyA_Polymerase->Inhibited_Polyadenylation Polyadenylated_mRNA Polyadenylated mRNA mRNA->Polyadenylated_mRNA

Caption: Mechanism of transcriptional inhibition by this compound.

Experimental Workflow for In Vitro Transcription Termination Assay

G cluster_prep 1. Reaction Preparation cluster_setup 2. Experimental Setup cluster_reaction 3. Transcription Reaction cluster_analysis 4. Analysis Template Linearized DNA Template Reagents Master Mix: - 10x Buffer - NTPs (-ATP) - Labeled UTP - RNase Inhibitor Control Add ATP Reagents->Control Aliquot Master Mix Experimental Add ATP + 8-amino-ATP (Varying Ratios) Reagents->Experimental Aliquot Master Mix Add_Polymerase Add T7 RNA Polymerase Control->Add_Polymerase Experimental->Add_Polymerase Incubate Incubate at 37°C Add_Polymerase->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Denature Heat at 95°C Stop_Reaction->Denature PAGE Denaturing PAGE Denature->PAGE Visualize Phosphorimaging PAGE->Visualize Analyze Analyze Bands: Full-length vs. Terminated Transcripts Visualize->Analyze

Caption: Workflow for assessing transcription termination by 8-amino-ATP.

References

Method for measuring RNA synthesis inhibition after 8-Aminoadenosine treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Measuring RNA Synthesis Inhibition by 8-Aminoadenosine

Introduction

This compound (8-NH₂-Ado) is a ribonucleoside analog that functions as a potent inhibitor of transcription.[1][2] It is actively transported into cells and metabolized by adenosine kinase and other enzymes to its active triphosphate form, 8-amino-ATP (8-NH₂-ATP).[1][3] This active metabolite disrupts cellular processes, leading to a profound inhibition of RNA synthesis and subsequent cell death, making this compound a compound of interest in cancer research, particularly for hematologic malignancies like multiple myeloma.[1][4]

The mechanism of action for this compound is multifaceted, affecting transcription through several distinct pathways:

  • Depletion of Intracellular ATP: The accumulation of 8-NH₂-ATP coincides with a significant decrease in the intracellular pool of ATP, the essential substrate for RNA polymerases.[1][5] There is a strong correlation between the decline in ATP levels and the reduction in global RNA synthesis.[1][2]

  • Inhibition of RNA Polymerase II Activity: this compound treatment leads to a sharp decline in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at both Serine-5 and Serine-2 residues.[1][6] This hypo-phosphorylation, potentially caused by competitive inhibition of kinases CDK7 and CDK9 by 8-NH₂-ATP, prevents the initiation and elongation steps of transcription.[1][2]

  • RNA Chain Termination: The analog 8-NH₂-ATP acts as a substrate for RNA polymerase and is incorporated into the 3'-end of nascent RNA transcripts.[1][2] This incorporation prevents further elongation, leading to premature transcription termination.[1][5]

  • Inhibition of Polyadenylation: 8-NH₂-ATP has been shown to inhibit the polyadenylation of mRNA transcripts, a critical step for mRNA stability and translation.[1]

Given these diverse mechanisms, a comprehensive assessment of this compound's activity requires multiple experimental approaches. These application notes provide detailed protocols for quantifying the inhibition of RNA synthesis and elucidating the underlying molecular events.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on RNA synthesis and related cellular processes as reported in the literature.

Parameter MeasuredCell LineTreatment ConditionResultReference
Global RNA Synthesis MM.1S1 µM this compound for 12 hours~50% inhibition[1]
MM.1S10 µM this compound for 4 hours94% inhibition[1]
MM.1S30 µM this compound for 2 hours~50% inhibition[1]
Specific mRNA Synthesis MM.1S10 µM this compound for 6 hours50% decrease in GAPDH pre-mRNA[6]
RNA Pol II CTD Phosphorylation MM.1S10 µM this compound for 4 hoursSerine 2 phosphorylation reduced to 3-16% of control[6]
MM.1S10 µM this compound for 4 hoursSerine 5 phosphorylation reduced to 25-49% of control[6]
Intracellular ATP Pool MM.1S10 µM this compound for 4 hours92% inhibition[1]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanisms of Transcriptional Inhibition cluster_2 Downstream Consequences Ado This compound (8-NH₂-Ado) ATP_met 8-Amino-ATP (8-NH₂-ATP) Ado->ATP_met Adenosine Kinase & other enzymes ATP_pool Intracellular ATP Pool ATP_met->ATP_pool Depletion PolII RNA Polymerase II (Pol II) Activity ATP_met->PolII Inhibition of CDK7/CDK9 RNA_chain Nascent RNA Chain Elongation ATP_met->RNA_chain Incorporation & Chain Termination PolyA mRNA Polyadenylation ATP_met->PolyA Inhibition Transcription Global RNA Synthesis Inhibition ATP_pool->Transcription PolII->Transcription RNA_chain->Transcription PolyA->Transcription Apoptosis Cell Death Transcription->Apoptosis G start Start: Culture Cells step1 1. Treat Cells (this compound vs. Control) start->step1 step2 2. Pulse-label with 5-Ethynyluridine (EU) (EU incorporates into nascent RNA) step1->step2 step3 3. Cell Lysis & RNA Isolation step2->step3 step4 4. Click Reaction (Add Biotin-Azide + Copper Catalyst) step3->step4 step5 5. Capture Nascent RNA (Streptavidin Magnetic Beads) step4->step5 step6 6. Wash and Elute Captured RNA step5->step6 step7 7. Quantify RNA (e.g., RT-qPCR, Sequencing) step6->step7 end End: Data Analysis (% Inhibition) step7->end

References

Unveiling Cell Fate: A Step-by-Step Guide to Annexin V Apoptosis Assay with 8-Aminoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of cellular biology and drug discovery, precise methodologies for assessing apoptosis, or programmed cell death, are paramount. This application note provides a comprehensive, step-by-step guide for utilizing the Annexin V apoptosis assay in conjunction with the apoptosis-inducing agent 8-Aminoadenosine. Tailored for researchers, scientists, and drug development professionals, this document offers detailed experimental protocols, data presentation guidelines, and visual representations of the underlying cellular mechanisms and workflows.

The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify apoptotic cells by flow cytometry. When used in combination with a viability dye such as Propidium Iodide (PI) or 7-AAD, it allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

This compound, a potent adenosine analog, has been shown to induce apoptosis in various cancer cell lines. Its mechanism of action involves the reduction of cellular ATP levels and the inhibition of mRNA synthesis, ultimately leading to a p53-independent apoptotic cascade.[1] This makes it a valuable tool for studying apoptosis in a variety of research contexts.

Experimental Protocols

This section details the necessary protocols for inducing apoptosis with this compound and subsequently performing the Annexin V apoptosis assay.

Part 1: Induction of Apoptosis with this compound

Materials:

  • Cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • This compound (stock solution, e.g., 10 mM in DMSO)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

Procedure:

  • Cell Seeding: Seed the cells in a 6-well plate at a density that will allow for optimal growth during the treatment period. Allow the cells to adhere and reach approximately 70-80% confluency.

  • Treatment with this compound:

    • Prepare working concentrations of this compound from the stock solution in complete cell culture medium. A typical starting concentration for inducing apoptosis in cell lines like MCF-7 is 10 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

    • Remove the existing medium from the wells and replace it with the medium containing the desired concentration of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for a predetermined period. For MCF-7 cells, a 24-hour incubation with 10 µM this compound has been shown to induce significant apoptosis.[1] A time-course experiment (e.g., 6, 12, 24, 48 hours) is advisable to determine the optimal incubation time.

  • Cell Harvesting:

    • Adherent Cells: After incubation, gently collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

    • Suspension Cells: Collect the cells directly from the culture flask.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS to remove any remaining medium.

Part 2: Annexin V and Propidium Iodide (PI) Staining

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometry tubes

Procedure:

  • Cell Resuspension: Resuspend the washed cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution to the cell suspension.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour) to ensure data accuracy.

Data Presentation

The data obtained from the flow cytometry analysis can be summarized in a table to facilitate comparison between different treatment groups. The cell populations are typically categorized into four quadrants:

  • Q1 (Annexin V- / PI+): Necrotic cells

  • Q2 (Annexin V+ / PI+): Late apoptotic cells

  • Q3 (Annexin V- / PI-): Live cells

  • Q4 (Annexin V+ / PI-): Early apoptotic cells

Table 1: Representative Quantitative Data of Apoptosis Induction by this compound in MCF-7 Cells

Treatment Group% Live Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic Cells (Q2)% Necrotic Cells (Q1)
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
This compound (10 µM)45.7 ± 3.535.1 ± 2.915.8 ± 1.73.4 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments. This table is a representative example and actual results may vary depending on the cell line and experimental conditions.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Annexin V & PI Staining cluster_analysis Data Acquisition & Analysis seed Seed Cells in 6-well Plate treat Treat with this compound (e.g., 10 µM) seed->treat incubate Incubate (e.g., 24 hours) treat->incubate harvest Harvest Adherent & Suspension Cells incubate->harvest wash Wash Cells with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_annexin Add Annexin V-FITC & Incubate resuspend->add_annexin add_pi Add Propidium Iodide add_annexin->add_pi flow Analyze by Flow Cytometry add_pi->flow quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) flow->quantify

Caption: Experimental workflow for the Annexin V apoptosis assay with this compound.

apoptosis_pathway cluster_drug_action This compound Action cluster_apoptosis_cascade Apoptotic Cascade cluster_detection Flow Cytometry Detection drug This compound atp_depletion Decreased Cellular ATP drug->atp_depletion rna_inhibition Inhibition of mRNA Synthesis drug->rna_inhibition stress Cellular Stress atp_depletion->stress rna_inhibition->stress ps_translocation Phosphatidylserine (PS) Translocation to Outer Membrane stress->ps_translocation annexin_binding Annexin V Binding ps_translocation->annexin_binding membrane_permeability Increased Membrane Permeability (Late Stage) ps_translocation->membrane_permeability early_apoptosis Early Apoptosis (Annexin V+/PI-) annexin_binding->early_apoptosis pi_entry Propidium Iodide (PI) Entry membrane_permeability->pi_entry late_apoptosis Late Apoptosis (Annexin V+/PI+) pi_entry->late_apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis and its detection.

This comprehensive guide provides a solid foundation for researchers to successfully implement the Annexin V apoptosis assay with this compound in their studies. Adherence to these detailed protocols will ensure reliable and reproducible results, contributing to a deeper understanding of cellular death mechanisms and the development of novel therapeutic strategies.

References

Application Note: Quantifying Intracellular 8-amino-ATP Accumulation via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantification of intracellular 8-amino-adenosine triphosphate (8-amino-ATP) accumulation in cultured cells using reversed-phase high-performance liquid chromatography (RP-HPLC). 8-amino-adenosine, a promising anti-cancer agent, is intracellularly metabolized to its active triphosphate form, 8-amino-ATP, which exerts cytotoxic effects by interfering with cellular transcription and energy metabolism. The accurate measurement of intracellular 8-amino-ATP levels is crucial for understanding its mechanism of action and for the development of novel therapeutics. This document outlines the necessary steps for cell culture and treatment, intracellular nucleotide extraction, and subsequent analysis by HPLC with UV detection.

Introduction

8-amino-adenosine is a purine nucleoside analog that has demonstrated significant cytotoxic activity in various cancer cell lines, particularly in multiple myeloma.[1] Its therapeutic potential stems from its intracellular conversion to 8-amino-ATP, which acts as a competitive inhibitor of ATP in critical cellular processes. The accumulation of 8-amino-ATP leads to a significant decrease in the endogenous ATP pool and inhibits RNA synthesis, ultimately inducing apoptosis in cancer cells.[2][3][4]

The quantification of intracellular 8-amino-ATP is therefore a key aspect of preclinical studies involving this compound. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of nucleotides from complex biological matrices. This application note details a reliable protocol for the extraction of intracellular nucleotides and their subsequent analysis by RP-HPLC.

Signaling Pathway of 8-amino-adenosine

8_amino_adenosine_pathway cluster_cell Cell Membrane 8-amino-adenosine 8-amino-adenosine Intracellular Space Intracellular Space Adenosine Kinase Adenosine Kinase 8-amino-ATP 8-amino-ATP Intracellular Space->8-amino-ATP Phosphorylation Transcription Inhibition Transcription Inhibition 8-amino-ATP->Transcription Inhibition ATP Depletion ATP Depletion 8-amino-ATP->ATP Depletion Adenosine Kinase->8-amino-ATP Catalyzes Apoptosis Apoptosis Transcription Inhibition->Apoptosis ATP Depletion->Apoptosis

Caption: Metabolic activation of 8-amino-adenosine and its downstream effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed multiple myeloma (MM.1S) cells, or other cell lines of interest, in appropriate culture flasks or plates at a density that allows for logarithmic growth during the treatment period.

  • Cell Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment with 8-amino-adenosine: Once the cells have reached the desired confluency, treat them with varying concentrations of 8-amino-adenosine (e.g., 0.1, 1, 10 µM) for different time points (e.g., 1, 2, 4, 8 hours). A vehicle control (e.g., DMSO or sterile water) should be included in parallel.

Intracellular Nucleotide Extraction (Perchloric Acid Method)
  • Cell Harvesting: After treatment, harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular contaminants.

  • Cell Lysis and Deproteinization: Resuspend the cell pellet in 400 µL of ice-cold 0.4 M perchloric acid (PCA). Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to precipitate proteins.

  • Neutralization: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant (acid-soluble fraction) to a new microcentrifuge tube. Neutralize the extract by adding an appropriate volume of 2 M KOH. The pH should be between 6.0 and 8.0. A precipitate of potassium perchlorate will form.

  • Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Sample Storage: The resulting supernatant contains the intracellular nucleotides and can be stored at -80°C until HPLC analysis.

HPLC Analysis
  • HPLC System: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium bromide (as an ion-pairing agent).

    • Mobile Phase B: 100% Methanol.

  • Gradient Elution:

    • 0-10 min: 100% Mobile Phase A

    • 10-25 min: Linear gradient to 70% Mobile Phase A and 30% Mobile Phase B

    • 25-30 min: Hold at 70% Mobile Phase A and 30% Mobile Phase B

    • 30-35 min: Return to 100% Mobile Phase A

    • 35-45 min: Re-equilibration at 100% Mobile Phase A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare standard solutions of 8-amino-ATP and ATP of known concentrations in the neutralized extraction buffer to generate a standard curve for quantification.

  • Data Analysis: Identify and quantify the peaks corresponding to 8-amino-ATP and ATP by comparing their retention times and peak areas to the standards. Normalize the nucleotide concentrations to the cell number or total protein content of the initial cell pellet.

Experimental Workflow

experimental_workflow A Cell Culture & Treatment (e.g., MM.1S cells + 8-amino-adenosine) B Cell Harvesting & Washing A->B C Intracellular Nucleotide Extraction (Perchloric Acid Method) B->C D Neutralization & Centrifugation C->D E Supernatant Collection D->E F HPLC Analysis (Reversed-Phase C18) E->F G Data Quantification (Peak Area vs. Standard Curve) F->G

Caption: Workflow for quantifying intracellular 8-amino-ATP.

Quantitative Data Summary

The following table summarizes representative quantitative data on the intracellular accumulation of 8-amino-ATP in multiple myeloma cells following treatment with 8-amino-adenosine.

Cell LineTreatment Concentration (µM)Treatment Duration (hours)Intracellular 8-amino-ATP (mmol/L)Intracellular ATP (% of Control)Reference
MM.1S104> 7~25%[1]
MM.1S106Not specified26%[4]
MM.1S32-16Not specified (time-dependent increase)Significant decrease[5]

Conclusion

The protocol described in this application note provides a reliable and reproducible method for quantifying the intracellular accumulation of 8-amino-ATP in cultured cells. This methodology is essential for researchers and drug development professionals working with 8-amino-adenosine and other nucleoside analogs. The accurate determination of intracellular drug metabolite concentrations is fundamental to elucidating their mechanisms of action and for the rational design of more effective therapeutic strategies.

References

Application of 8-Aminoadenosine in Chronic Lymphocytic Leukemia (CLL) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Chronic Lymphocytic Leukemia (CLL) is a hematological malignancy characterized by the accumulation of mature B lymphocytes in the peripheral blood, bone marrow, and lymphoid organs. A key feature of CLL is the evasion of apoptosis, largely due to the overexpression of anti-apoptotic proteins. 8-Aminoadenosine (8-NH2-Ado) is a purine nucleoside analog that has demonstrated significant preclinical activity against CLL cells. It functions as an RNA-directed agent, offering a therapeutic strategy that does not rely on DNA replication, making it effective against quiescent cancer cells.[1][2]

Mechanism of Action

This compound is readily taken up by CLL cells and is subsequently phosphorylated to its active triphosphate form, this compound triphosphate (8-NH2-ATP).[1][3] The accumulation of 8-NH2-ATP within the cell has several downstream effects that culminate in apoptosis:

  • Depletion of Cellular Energy: The synthesis of 8-NH2-ATP consumes cellular adenosine, leading to a significant decrease in the intracellular pool of adenosine triphosphate (ATP), the primary energy currency of the cell. This energy depletion contributes to cellular stress and apoptosis.[1][2]

  • Inhibition of RNA Synthesis: 8-NH2-ATP acts as a competitive inhibitor of ATP for RNA polymerases. Its incorporation into nascent RNA chains leads to premature chain termination and a global inhibition of transcription.[1][3]

  • Downregulation of Anti-Apoptotic Proteins: The inhibition of RNA synthesis preferentially affects the expression of proteins with short half-lives. In CLL, this includes the critical anti-apoptotic proteins Mcl-1 and XIAP. The reduction in the levels of these proteins shifts the cellular balance towards apoptosis.[1]

  • Induction of Apoptosis: The combination of cellular energy depletion and the loss of key survival proteins triggers the intrinsic apoptotic pathway, leading to the programmed cell death of CLL lymphocytes.[1][2]

Data Presentation

Table 1: Intracellular Accumulation of 8-NH2-ATP in CLL Lymphocytes

Time (hours)Median 8-NH2-ATP Concentration (µM)Range of 8-NH2-ATP Concentration (µM)
2390310 - 490
4530370 - 700
6680580 - 790

Data represents CLL lymphocytes from 5 patients incubated with 10 µM this compound.[2]

Table 2: Effect of this compound on Cellular ATP Levels in CLL Lymphocytes

Time (hours)Median ATP Concentration (µM)Range of ATP Concentration (µM)
030301900 - 3390
6-8960590 - 1500

Data represents CLL lymphocytes from 5 patients incubated with 10 µM this compound.[2]

Table 3: Inhibition of RNA Synthesis in CLL Lymphocytes by this compound

Time (hours)Percent Inhibition of [3H]uridine Incorporation (Range)
635% - 80%

Data represents CLL lymphocytes from 5 patients incubated with 10 µM this compound.[2]

Mandatory Visualization

G cluster_cell CLL Cell A This compound (extracellular) B This compound (intracellular) A->B Transport C 8-NH2-ATP B->C Phosphorylation D ATP Depletion C->D Competitive ATP Consumption E RNA Polymerase C->E Incorporation I Apoptosis D->I Cellular Stress F Inhibition of Transcription E->F Chain Termination G Mcl-1 mRNA XIAP mRNA F->G Reduced Synthesis H Mcl-1 Protein XIAP Protein G->H Reduced Translation H->I Loss of Anti-apoptotic Function G cluster_workflow Experimental Workflow cluster_assays Downstream Assays A Isolate Primary CLL Cells from Patient Blood B Incubate CLL Cells with This compound (10 µM) A->B C Time-course Analysis (e.g., 2, 4, 6, 8 hours) B->C D HPLC Analysis (8-NH2-ATP & ATP levels) C->D E RNA Synthesis Assay ([3H]uridine incorporation) C->E F Protein Synthesis Assay ([3H]leucine incorporation) C->F G Apoptosis Assay (Annexin V/PI Staining) C->G H Western Blot Analysis (Mcl-1, XIAP, PARP cleavage) C->H I qRT-PCR (Mcl-1, XIAP mRNA) C->I

References

Application Notes and Protocols: Caspase Activity Assays for Cells Treated with 8-Aminoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Aminoadenosine, a ribonucleoside analog, is a potent inducer of apoptosis in various cancer cell lines. Its mechanism of action involves the inhibition of RNA synthesis and depletion of intracellular ATP pools, ultimately leading to the activation of the caspase cascade and programmed cell death.[1][2][3][4] The activation of caspases is a hallmark of apoptosis, and assays to measure their activity are crucial for understanding the efficacy and mechanism of action of therapeutic candidates like this compound.

These application notes provide detailed protocols for colorimetric, fluorometric, and luminescent caspase activity assays to quantify the induction of apoptosis in cells treated with this compound. The protocols are designed to be adaptable for various cell lines and experimental setups.

Principle of Caspase Activity Assays

Caspase activity assays are based on the ability of active caspases to cleave specific peptide substrates. These substrates are labeled with a reporter molecule, either a chromophore (for colorimetric assays), a fluorophore (for fluorometric assays), or a luminogenic substrate.[5][6][7][8] Upon cleavage by the specific caspase, the reporter molecule is released, and the resulting signal (color, fluorescence, or luminescence) is proportional to the caspase activity in the cell lysate.

The most commonly assayed caspases in the context of apoptosis are:

  • Initiator Caspases: Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway).

  • Executioner Caspases: Caspase-3 and Caspase-7.

The peptide recognition sequences for these caspases are:

  • Caspase-3/7: DEVD (Asp-Glu-Val-Asp)[5][7][9]

  • Caspase-8: IETD (Ile-Glu-Thr-Asp)[10][11]

  • Caspase-9: LEHD (Leu-Glu-His-Asp)[12][13][14]

Data Presentation: this compound-Induced Caspase Activation

The following tables summarize quantitative data on the fold increase in caspase activity in various cell lines upon treatment with this compound.

Table 1: Caspase Activation in Multiple Myeloma (MM.1S) Cells

CaspaseTreatment ConditionFold Increase vs. ControlReference
Caspase-310 µM this compound, glucose-free media10-fold[2]
Caspase-810 µM this compound, glucose-free media6-fold[2]
Caspase-910 µM this compound, glucose-free media8-fold[2]
Caspase-310 µM this compound3.5-fold greater than Actinomycin D[2]
Caspase-610 µM this compound2.5-fold greater than Actinomycin D[2]
Caspase-810 µM this compound3 to 4-fold greater than Actinomycin D[2]
Caspase-910 µM this compound2.5-fold greater than Actinomycin D[2]
Caspase-1010 µM this compound3 to 4-fold greater than Actinomycin D[2]

Table 2: Caspase Activation in Human Lung Adenocarcinoma (A549) Cells

Caspase Inhibitor UsedEffect on this compound + Radiation-Induced ApoptosisImplicationReference
Caspase-3 InhibitorSuppression of enhanced apoptosisInvolvement of Caspase-3[15]
Caspase-8 InhibitorSuppression of enhanced apoptosisInvolvement of Caspase-8[15]
Caspase-9 InhibitorSuppression of enhanced apoptosisInvolvement of Caspase-9[15]

Signaling Pathway and Experimental Workflow

Diagram 1: this compound Induced Apoptotic Pathway

G This compound This compound Inhibition of Transcription Inhibition of Transcription This compound->Inhibition of Transcription ATP Depletion ATP Depletion This compound->ATP Depletion Extrinsic Pathway Extrinsic Pathway This compound->Extrinsic Pathway Intrinsic Pathway Intrinsic Pathway Inhibition of Transcription->Intrinsic Pathway ATP Depletion->Intrinsic Pathway Caspase-9 Activation Caspase-9 Activation Intrinsic Pathway->Caspase-9 Activation Caspase-8 Activation Caspase-8 Activation Extrinsic Pathway->Caspase-8 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Caspase-8 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Diagram 2: General Workflow for Caspase Activity Assays

G Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Incubation with Caspase Substrate Incubation with Caspase Substrate Cell Lysis->Incubation with Caspase Substrate Signal Detection Signal Detection Incubation with Caspase Substrate->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: Experimental workflow for measuring caspase activity.

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of growth medium.[5]

    • For suspension cells, seed cells at a density of 8 x 10^4 cells/well in 100 µL of growth medium.[5]

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment (for adherent cells) and recovery.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

    • Dilute the stock solution to the desired final concentrations in fresh culture medium. A dose-response experiment (e.g., 1, 5, 10, 25, 50 µM) is recommended to determine the optimal concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • Incubate the cells for a desired period (e.g., 6, 12, 24, 48 hours). A time-course experiment is recommended.

II. Caspase-3/7 Activity Assay Protocols

A. Colorimetric Assay [5][6][7]

  • Reagent Preparation:

    • Lysis Buffer: Prepare a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

    • 2X Reaction Buffer: Prepare a buffer containing 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.

    • Caspase-3 Substrate (DEVD-pNA): Reconstitute the lyophilized substrate in DMSO to a stock concentration of 4 mM.

  • Assay Procedure:

    • After treatment, centrifuge the 96-well plate (for suspension cells) at 250 x g for 10 minutes.[6] For adherent cells, aspirate the medium.

    • Lyse the cells by adding 50 µL of cold Lysis Buffer to each well and incubate on ice for 10 minutes.[5][6]

    • Add 50 µL of 2X Reaction Buffer to each well.[7]

    • Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).[7]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[5][7]

    • Measure the absorbance at 400-405 nm using a microplate reader.[5][6][7]

B. Fluorometric Assay [5][8][16]

  • Reagent Preparation:

    • Lysis Buffer: As described for the colorimetric assay.

    • 2X Reaction Buffer: As described for the colorimetric assay.

    • Caspase-3 Substrate (Ac-DEVD-AMC): Reconstitute the lyophilized substrate in DMSO to a stock concentration of 1 mM.

  • Assay Procedure:

    • Follow the cell lysis procedure as described for the colorimetric assay.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well (final concentration 50 µM).[5]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

    • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[5][8]

C. Luminescent Assay (Caspase-Glo® 3/7 Assay) [9]

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves adding the supplied buffer to the lyophilized substrate.

  • Assay Procedure:

    • Equilibrate the 96-well plate with the treated cells to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a microplate luminometer.

III. Caspase-8 and Caspase-9 Activity Assay Protocols

The protocols for Caspase-8 and Caspase-9 assays are similar to the Caspase-3/7 assays, with the primary difference being the specific peptide substrate used.

  • For Caspase-8 Assays: Use the substrate IETD-pNA (colorimetric)[10][11], IETD-AFC (fluorometric), or a specific luminogenic substrate.[17]

  • For Caspase-9 Assays: Use the substrate LEHD-pNA (colorimetric)[14], LEHD-AFC (fluorometric), or a specific luminogenic substrate.[12][13]

Follow the general procedures outlined for the Caspase-3/7 assays, substituting the appropriate substrate.

Data Analysis

  • Background Subtraction: Subtract the reading from a blank well (containing lysis buffer, reaction buffer, and substrate, but no cell lysate) from all experimental readings.

  • Fold-Increase Calculation: To determine the fold-increase in caspase activity, divide the net absorbance/fluorescence/luminescence of the this compound-treated samples by the net reading of the vehicle-treated control samples.

    • Fold Increase = (Signal of Treated Sample - Signal of Blank) / (Signal of Control Sample - Signal of Blank)

Controls and Considerations

  • Negative Control: Untreated or vehicle-treated cells to establish baseline caspase activity.

  • Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine, etoposide) to ensure the assay is working correctly.

  • Inhibitor Control: Pre-incubate a set of treated cell lysates with a specific caspase inhibitor (e.g., Z-VAD-FMK for pan-caspase, Z-IETD-FMK for caspase-8, Z-LEHD-FMK for caspase-9, Z-DEVD-FMK for caspase-3) to confirm the specificity of the caspase activity.

  • Protein Normalization: For more accurate comparisons, it is recommended to normalize the caspase activity to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

  • Linear Range: Ensure that the assay is performed within the linear range of the instrument and the substrate concentration. A time-course and substrate titration may be necessary for optimization.[18]

These detailed protocols and application notes provide a comprehensive guide for researchers to accurately measure caspase activity in cells treated with this compound, facilitating the investigation of its apoptotic mechanism.

References

Application Note: Flow Cytometry Analysis of Cell Cycle Effects of 8-Aminoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoadenosine is a ribonucleoside analog that has demonstrated potent cytotoxic effects in various cancer cell lines. Its mechanism of action involves its intracellular conversion to 8-amino-ATP, which subsequently inhibits RNA synthesis and depletes cellular ATP pools.[1][2] These actions lead to the induction of apoptosis and inhibition of critical cell signaling pathways, making this compound a compound of interest for cancer therapeutic development. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining.

Principle

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. Consequently, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal (2N) DNA content.

  • S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.

  • G2/M Phase: Cells with a duplicated (4N) DNA content, prior to cell division.

  • Sub-G1 Phase: Apoptotic cells with fragmented DNA, resulting in a DNA content less than 2N.

By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the compound's effects on cell cycle progression and apoptosis induction.

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with this compound. Note: The following data is representative and should be generated for each specific cell line and experimental condition.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution of Multiple Myeloma (MM.1S) Cells after 24 hours

Concentration of this compound (µM)% Sub-G1% G0/G1% S% G2/M
0 (Control)~5%~45%~35%~15%
1~10%~40%~30%~20%
5~25%~30%~25%~20%
10~40%~25%~20%~15%

Table 2: Time-Course Effect of 10 µM this compound on Cell Cycle Distribution of a Representative Cancer Cell Line

Treatment Duration (hours)% Sub-G1% G0/G1% S% G2/M
0~5%~50%~30%~15%
6~10%~45%~28%~17%
12~20%~35%~25%~20%
24~40%~25%~20%~15%

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the desired cancer cell line (e.g., MM.1S, MCF-7) in appropriate culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.

  • Cell Adherence/Growth: Allow the cells to adhere (for adherent cell lines) or resume logarithmic growth (for suspension cell lines) for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing culture medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

II. Cell Preparation for Flow Cytometry
  • Harvesting:

    • Adherent cells: Wash the cells with PBS, and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation and washing step.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Storage: The fixed cells can be stored at -20°C for at least one week.

III. Propidium Iodide Staining and Flow Cytometry Analysis
  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS to remove any residual ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (final concentration 100 µg/mL) and incubate at 37°C for 30 minutes to ensure that only DNA is stained.

  • PI Staining: Add Propidium Iodide solution (final concentration 50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate detector (typically around 617 nm). Acquire at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate a DNA content histogram. Gate on the single-cell population to exclude doublets and aggregates. Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

G cluster_workflow Experimental Workflow for Cell Cycle Analysis A Cell Seeding and Culture B Treatment with this compound A->B 24h C Cell Harvesting B->C Time-course D Fixation in 70% Ethanol C->D E Propidium Iodide Staining D->E F Flow Cytometry Analysis E->F G Data Interpretation F->G

Caption: Workflow for analyzing this compound's effect on the cell cycle.

Signaling Pathways Affected by this compound

This compound has been shown to inhibit key signaling pathways that regulate cell survival and proliferation. One of the primary mechanisms is the inhibition of the PI3K/Akt/mTOR and the Ras/Raf/MEK/Erk (MAPK) pathways.[3]

G cluster_pathway Signaling Pathways Inhibited by this compound cluster_akt Akt/mTOR Pathway cluster_erk Erk Pathway This compound This compound Akt Akt This compound->Akt inhibits Erk Erk This compound->Erk inhibits mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Erk->Cell_Survival

Caption: Inhibition of Akt/mTOR and Erk pathways by this compound.

References

8-Aminoadenosine: A Versatile Tool for Elucidating Transcription Termination Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoadenosine is a ribonucleoside analog that serves as a potent inhibitor of transcription, making it a valuable tool for studying the intricate mechanisms of transcription termination.[1][2][3] Its utility in research and drug development stems from its multifaceted impact on the transcriptional machinery.[1][3][4] Once introduced into cells, this compound is metabolized to its active triphosphate form, 8-amino-ATP.[1][2][5] This active metabolite disrupts transcription through several distinct mechanisms, providing researchers with a unique opportunity to dissect the various stages of transcription termination. These mechanisms include the depletion of intracellular ATP pools, inhibition of RNA polymerase II C-terminal domain (CTD) phosphorylation, direct incorporation into the nascent RNA chain leading to premature termination, and interference with polyadenylation.[1][3][4]

These application notes provide a comprehensive overview of the use of this compound as a research tool, including detailed protocols for key experiments and a summary of relevant quantitative data.

Mechanisms of Action

This compound inhibits transcription through a multi-pronged approach:

  • Depletion of Intracellular ATP: The conversion of this compound to 8-amino-ATP consumes cellular adenosine, leading to a significant decrease in the intracellular ATP pool.[1][5] This depletion of the essential energy currency and substrate for RNA synthesis contributes to the overall inhibition of transcription.[1][2]

  • Inhibition of RNA Polymerase II CTD Phosphorylation: The phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at Serine-2 and Serine-5 is crucial for transcription initiation and elongation.[1][5] this compound treatment has been shown to decrease the phosphorylation of these residues, potentially through competitive inhibition of CDK7 and CDK9 by 8-amino-ATP or due to the lack of ATP as a phosphate donor.[1][2][5]

  • RNA Chain Termination: 8-amino-ATP can be incorporated into the nascent RNA transcript by RNA polymerase II.[1][2] The presence of the amino group at the 8th position of the adenine base likely sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of transcription.[1] Studies have shown that this compound is predominantly incorporated at the 3'-end of RNA transcripts.[1][3]

  • Inhibition of Polyadenylation: The addition of a poly(A) tail is a critical step in the maturation of most eukaryotic mRNAs, affecting their stability and translation. 8-amino-ATP has been demonstrated to inhibit the activity of poly(A) polymerase, thus interfering with this essential processing step.[1][3]

Signaling Pathway of this compound in Transcription Inhibition

The following diagram illustrates the key steps involved in the mechanism of action of this compound.

cluster_cell Cellular Environment cluster_nucleus Nucleus This compound This compound Metabolism Metabolism This compound->Metabolism Adenosine Kinase 8-amino-ATP 8-amino-ATP Metabolism->8-amino-ATP ATP_Pool Intracellular ATP Pool Metabolism->ATP_Pool Depletion RNA_Polymerase_II RNA Polymerase II 8-amino-ATP->RNA_Polymerase_II Incorporation Inhibition_of_Polyadenylation Inhibition of Polyadenylation 8-amino-ATP->Inhibition_of_Polyadenylation CDK7_CDK9 CDK7/CDK9 8-amino-ATP->CDK7_CDK9 Competitive Inhibition Transcription_Initiation_Elongation Transcription Initiation & Elongation RNA_Polymerase_II->Transcription_Initiation_Elongation Nascent_RNA Nascent RNA Transcription_Initiation_Elongation->Nascent_RNA Transcription_Termination Premature Transcription Termination Nascent_RNA->Transcription_Termination CTD_Phosphorylation CTD Phosphorylation CDK7_CDK9->CTD_Phosphorylation CTD_Phosphorylation->RNA_Polymerase_II Activation ATP_Pool->CTD_Phosphorylation Substrate Depletion

Caption: Mechanism of this compound-mediated transcription inhibition.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various cellular processes.

Table 1: Effect of this compound on RNA Synthesis and Intracellular ATP Levels

This compound Concentration (µM)Treatment Time (hours)RNA Synthesis Inhibition (%)Intracellular ATP Decline (%)
112~50Correlated with RNA synthesis inhibition
102~50Correlated with RNA synthesis inhibition
304~50Correlated with RNA synthesis inhibition

Data compiled from studies on multiple myeloma cell lines.[1]

Table 2: Dose-Dependent Incorporation of this compound into RNA

This compound Concentration (µM)Treatment Time (hours)Incorporation into RNAPercentage at 3'-terminal position
0.11Dose-dependent increase>90%
11Dose-dependent increase>90%
101Dose-dependent increase>90%

Data from studies on MM.1S cells.[1]

Table 3: Effect of this compound on RNA Polymerase II CTD Phosphorylation

This compound Concentration (µM)Treatment Time (hours)Reduction in Serine 2 Phosphorylation (%)Reduction in Serine 5 Phosphorylation (%)
10484-9751-75

Data from studies on MM.1S cells.[5]

Experimental Protocols

Protocol 1: In Vitro Transcription Assay to Assess the Effect of 8-amino-ATP

This protocol is designed to determine if 8-amino-ATP competes with ATP for incorporation into mRNA and inhibits transcript elongation.

Materials:

  • Linearized plasmid DNA template (e.g., AFP7 plasmid)[1]

  • HeLa nuclear extract or purified RNA polymerase II

  • ATP, GTP, CTP, UTP solutions

  • 8-amino-ATP solution

  • α-³²P-UTP (for labeling nascent RNA)

  • Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20% glycerol)

  • RNase inhibitor

  • Stop solution (e.g., containing EDTA and proteinase K)

  • Trizol LS reagent

  • Denaturing polyacrylamide gel (e.g., 6% with 7M urea)

  • Phosphorimager system

Workflow Diagram:

cluster_workflow In Vitro Transcription Assay Workflow A 1. Prepare Transcription Reaction Mix B 2. Incubate at 30°C A->B C 3. Stop Reaction & Purify RNA B->C D 4. Denaturing Gel Electrophoresis C->D E 5. Visualize & Quantify Labeled RNA D->E

Caption: Workflow for the in vitro transcription assay.

Procedure:

  • Prepare the Transcription Reaction Mix:

    • In a microcentrifuge tube on ice, combine the following components:

      • Linearized plasmid DNA template (e.g., 100 ng)

      • HeLa nuclear extract (e.g., 10 µg) or purified RNA polymerase II

      • Transcription buffer

      • RNase inhibitor

      • Varying concentrations of ATP and 8-amino-ATP (e.g., 0.6 mM ATP with 0.6, 1.2, 2.4 mM 8-amino-ATP)[1]

      • GTP, CTP (final concentration e.g., 0.5 mM each)

      • α-³²P-UTP (e.g., 10 µCi)

    • As a negative control, prepare a reaction containing a known transcription inhibitor like α-amanitin.[1]

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for transcription.

  • Stop Reaction and RNA Purification:

    • Stop the reaction by adding the stop solution.

    • Purify the nascent RNA using a suitable method, such as Trizol LS reagent followed by ethanol precipitation.

  • Denaturing Gel Electrophoresis:

    • Resuspend the purified RNA in a denaturing loading buffer.

    • Separate the RNA products on a denaturing polyacrylamide gel.

  • Visualization and Quantification:

    • Expose the gel to a phosphorimager screen.

    • Visualize the radiolabeled RNA transcripts and quantify the band intensities to determine the effect of 8-amino-ATP on the synthesis of the full-length product.[1]

Protocol 2: Analysis of this compound Incorporation into Cellular RNA

This protocol determines the extent and position of this compound incorporation into nascent RNA transcripts in cultured cells.

Materials:

  • Cultured cells (e.g., MM.1S multiple myeloma cells)

  • [³H]-8-Aminoadenosine and [³H]-uridine (for radiolabeling)

  • Cell culture medium and supplements

  • Trizol LS reagent

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Workflow Diagram:

cluster_workflow RNA Incorporation Assay Workflow A 1. Treat Cells with Radiolabeled Nucleoside B 2. Isolate Total RNA A->B C 3. Digest RNA to Nucleosides B->C D 4. Separate Nucleosides by TLC C->D E 5. Quantify Radioactivity D->E

Caption: Workflow for analyzing this compound incorporation into RNA.

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density.

    • Treat the cells with varying concentrations of [³H]-8-Aminoadenosine (e.g., 0.1, 1, 10 µM) or [³H]-uridine as a control for a specific duration (e.g., 1-2 hours).[1]

  • RNA Isolation:

    • Harvest the cells and isolate total RNA using Trizol LS reagent according to the manufacturer's protocol.

  • RNA Digestion:

    • Digest a known amount of radiolabeled RNA (e.g., 20,000 dpm) with nuclease P1 to yield 5'-mononucleotides.

    • Subsequently, treat with bacterial alkaline phosphatase to convert the mononucleotides to nucleosides. This digestion will yield internal nucleosides and the original 3'-terminal nucleoside.

  • Thin-Layer Chromatography (TLC):

    • Spot the digested RNA samples onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the different nucleosides.

  • Quantification:

    • Visualize the separated nucleosides (e.g., using UV shadowing).

    • Excise the spots corresponding to the different nucleosides and the origin.

    • Determine the amount of radioactivity in each spot using a scintillation counter. The percentage of radioactivity at the origin will represent the 3'-terminal incorporation.

Applications in Drug Development

The ability of this compound to inhibit transcription, particularly in slow-replicating or non-replicating cells, makes it and similar C8-substituted adenosine analogs promising candidates for cancer therapy.[1] The multifaceted mechanism of action suggests that it could be effective against tumors that have developed resistance to other chemotherapeutic agents. The protocols and data presented here provide a framework for screening and characterizing novel transcription inhibitors that target various aspects of the transcription termination process. Further research into the specific interactions of 8-amino-ATP with components of the transcriptional machinery could lead to the development of more targeted and potent anti-cancer drugs.

References

Troubleshooting & Optimization

How to determine the optimal concentration of 8-Aminoadenosine for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration of 8-Aminoadenosine for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a ribonucleoside analog that acts as a transcription inhibitor.[1] To exert its cytotoxic effects, it must be metabolized within the cell to its active triphosphate form, 8-amino-ATP.[2][3][4] Its mechanism of action is multifaceted and includes:

  • Reduction of cellular ATP levels: The accumulation of 8-amino-ATP leads to a decrease in the intracellular ATP pool.[1][2]

  • Inhibition of mRNA synthesis: It inhibits global mRNA synthesis.[1][2]

  • Inhibition of transcription and polyadenylation: this compound interferes with the transcription process and the addition of poly(A) tails to mRNA, which is crucial for mRNA stability.[2]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: Based on published studies, a common starting concentration range for this compound is between 0.1 µM and 30 µM.[2] For instance, in multiple myeloma cell lines, concentrations leading to 50% inhibition of RNA synthesis were observed between 1 µM and 30 µM, with effects seen at different time points.[2] The half-maximal inhibitory concentration (IC50) for cell viability in some multiple myeloma cell lines has been reported to be around 1.5 µM to 8.88 µM after 48 hours of treatment.[1]

Q3: How should I prepare and store this compound?

A3: this compound is typically a white to beige powder. For stock solutions, it is soluble in water at approximately 2 mg/mL, and warming may be necessary for complete dissolution. It is recommended to store the solid compound at -20°C.[5] Once in solution, it should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells in viability assays. - Uneven cell seeding. - Pipetting errors. - Edge effects in the microplate.- Ensure a single-cell suspension before seeding. - Use a multichannel pipette for adding reagents. - To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.
No significant dose-dependent effect on cell viability observed. - The concentration range tested is too low. - The incubation time is too short. - The cell line is resistant to this compound. - Instability of the compound in the culture medium.- Test a broader and higher concentration range. - Increase the incubation time (e.g., 48 or 72 hours). - Verify the sensitivity of your cell line to other known transcription inhibitors. - Prepare fresh dilutions of this compound for each experiment.
Unexpected increase in viability at high concentrations. - Compound precipitation at high concentrations. - Interference of the compound with the assay chemistry.- Visually inspect the wells for any precipitate. - If using a colorimetric assay like MTT, run a control with the highest concentration of this compound in cell-free media to check for any direct reaction with the assay reagent.
Discrepancy between cytotoxicity data and functional assay results. - this compound may have cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) effects at certain concentrations. - The viability assay used may not be sensitive enough to detect the specific mode of cell death.- Consider using assays that differentiate between cytostatic and cytotoxic effects, such as a cell proliferation assay (e.g., BrdU incorporation) in parallel with a cytotoxicity assay. - Use a multi-parametric approach, for instance, by combining a metabolic assay (like MTT) with a membrane integrity assay (like LDH release).

Experimental Protocols

Determining the Optimal Concentration of this compound using a Dose-Response Experiment

The following protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line using a colorimetric viability assay such as the MTT assay.

Workflow for Determining Optimal Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Single-Cell Suspension seed_cells Seed Cells in 96-Well Plate prep_cells->seed_cells prep_compound Prepare Serial Dilutions of this compound add_compound Add this compound Dilutions to Wells prep_compound->add_compound seed_cells->add_compound incubate Incubate for 24, 48, or 72 hours add_compound->incubate add_reagent Add Viability Assay Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent add_solubilizer Add Solubilization Solution (for MTT) incubate_reagent->add_solubilizer read_plate Read Absorbance on Plate Reader add_solubilizer->read_plate calc_viability Calculate Percent Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the optimal concentration of this compound.

Detailed Protocol: MTT Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Resuspend cells in complete medium to the desired density (this should be optimized for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "no cell" controls (medium only) to serve as a blank.

    • Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and recover.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide range of concentrations (e.g., starting from 100 µM down to 0.1 µM).

    • Include a "vehicle control" (medium with the same concentration of the solvent used to dissolve this compound, if any).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Subtract the average absorbance of the "no cell" control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound.

G cluster_effects Downstream Effects A This compound (extracellular) B Cell Membrane A->B C This compound (intracellular) B->C D Adenosine Kinase & other enzymes C->D E 8-amino-ATP (active metabolite) D->E F Decreased intracellular ATP E->F G Inhibition of RNA Polymerase II E->G H Transcription Termination E->H I Inhibition of RNA Synthesis F->I G->I H->I J Cytotoxicity I->J

Caption: Proposed mechanism of action of this compound.

Data Presentation

Table 1: Example of a Dose-Response Data Table for this compound (48-hour incubation)

This compound (µM)Average Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle Control)1.2540.089100.0%
0.11.1980.07595.5%
0.51.0530.06284.0%
1.00.8760.05169.8%
2.50.6120.04548.8%
5.00.3450.03327.5%
10.00.1560.02112.4%
25.00.0980.0157.8%
50.00.0760.0116.1%

Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell line, experimental conditions, and other factors.

References

Best practices for dissolving and storing 8-Aminoadenosine for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and storing 8-Aminoadenosine, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate its effective use in research.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a ribose nucleoside analog of adenosine. Its primary mechanism of action is the inhibition of transcription.[1][2] In the cell, it is metabolized to its active triphosphate form, 8-amino-ATP.[1][2] This active metabolite interferes with RNA synthesis through multiple mechanisms:

  • Reduction of cellular ATP levels: The accumulation of 8-amino-ATP leads to a decrease in the intracellular pool of ATP, which is essential for mRNA synthesis.[1][2]

  • Inhibition of RNA polymerase II: this compound treatment leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II, which is necessary for transcription initiation and elongation.[1][3]

  • Chain termination: 8-amino-ATP can be incorporated into nascent RNA transcripts, leading to the termination of chain elongation.[1]

  • Inhibition of polyadenylation: The analog can inhibit the polyadenylation of mRNA, which is crucial for its stability and translation.[1]

Beyond transcription inhibition, this compound has also been shown to inhibit the Akt/mTOR and Erk signaling pathways.[4]

2. What are the recommended solvents for dissolving this compound?

This compound is soluble in the following solvents. Warming the solution can aid in dissolution.[5][6]

SolventConcentrationNotes
Water (H₂O)2 mg/mLWarming is recommended
DMSO>10 mg/mLWarming is recommended

3. How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve the powdered this compound in a suitable solvent like DMSO to a desired concentration (e.g., 10 mM). Gently warm the solution and vortex to ensure it is fully dissolved.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired stock concentration and volume. The molecular weight of this compound is 282.26 g/mol .

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial of this compound.

  • Warming and Mixing: Gently warm the solution (e.g., in a 37°C water bath) and vortex until the powder is completely dissolved.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Cell Viability Assay (MTT/CCK-8)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving this compound powder Insufficient warming or mixing.Gently warm the solution in a 37°C water bath and vortex for a longer duration. Sonication can also be used to aid dissolution.
Precipitate forms in stock solution after freezing The concentration may be too high for the solvent at low temperatures.Thaw the solution completely and warm it to 37°C while vortexing to redissolve the precipitate. Consider preparing a lower concentration stock solution.
Inconsistent or unexpected experimental results Degradation of this compound due to improper storage or multiple freeze-thaw cycles.Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution. Avoid repeated freezing and thawing of the stock solution.
Cell line is resistant to this compound.Verify the sensitivity of your cell line to this compound by performing a dose-response and time-course experiment. Consider using a different cell line known to be sensitive.
Incorrect dosage or treatment duration.Optimize the concentration and incubation time for your specific cell line and experimental goals.

Visualizing the Mechanism and Pathways

To better understand the cellular processes affected by this compound, the following diagrams illustrate its mechanism of action and its impact on key signaling pathways.

Mechanism of Action of this compound This compound This compound 8-amino-ATP 8-amino-ATP This compound->8-amino-ATP Metabolism Cellular ATP Pool Cellular ATP Pool 8-amino-ATP->Cellular ATP Pool Depletes RNA Polymerase II RNA Polymerase II 8-amino-ATP->RNA Polymerase II Inhibits Phosphorylation Transcription Termination Transcription Termination 8-amino-ATP->Transcription Termination Incorporation into RNA leads to Inhibition of Polyadenylation Inhibition of Polyadenylation 8-amino-ATP->Inhibition of Polyadenylation Causes mRNA Synthesis mRNA Synthesis Cellular ATP Pool->mRNA Synthesis Required for RNA Polymerase II->mRNA Synthesis Drives

Mechanism of Action of this compound

This compound's Effect on Akt/mTOR and Erk Signaling cluster_akt_mtor Akt/mTOR Pathway cluster_erk Erk Pathway Akt Akt mTOR mTOR Akt->mTOR Activates Cell Growth and Survival Cell Growth and Survival mTOR->Cell Growth and Survival Promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Cell Growth and Survival Promotes This compound This compound This compound->Akt Inhibits This compound->Erk Inhibits

This compound's Effect on Signaling Pathways

References

Validation & Comparative

A comparative study of adenosine analogs as inhibitors of methyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various adenosine analogs that function as inhibitors of methyltransferases, a critical class of enzymes in cellular regulation and a prominent target in drug discovery. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.

Introduction to Methyltransferases and Inhibition by Adenosine Analogs

Methyltransferases (MTases) are a large family of enzymes that catalyze the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to various substrates, including proteins, DNA, and RNA. This process, known as methylation, is crucial for a wide range of cellular functions such as epigenetic regulation, DNA repair, and signal transduction. The dysregulation of MTase activity is implicated in numerous diseases, including cancer and neurological disorders, making them attractive therapeutic targets.

Adenosine analogs are compounds structurally similar to the adenosine moiety of SAM. Many of these analogs act as SAM-competitive inhibitors, binding to the cofactor binding pocket on the methyltransferase, thereby preventing the binding of SAM and inhibiting the methylation reaction. The reaction product, S-adenosyl-L-homocysteine (SAH), is itself a natural adenosine analog and an endogenous inhibitor of most methyltransferases. This guide explores synthetic and natural adenosine analogs, comparing their potency and selectivity against different methyltransferases.

Mechanism of SAM-Competitive Inhibition

The primary mechanism by which adenosine analogs inhibit methyltransferases is through competitive binding at the SAM binding site. These inhibitors, often referred to as SAM mimetics, occupy the same pocket that the adenosine portion of SAM would normally bind to. This direct competition prevents the enzyme from utilizing SAM as a methyl donor, thus halting the catalytic cycle. Some more advanced inhibitors, known as bisubstrate analogs, are designed to occupy both the SAM-binding pocket and the substrate-binding site simultaneously, often resulting in higher potency and selectivity.

SAM_Competitive_Inhibition SAM SAM (S-adenosyl-L-methionine) p1 SAM->p1 MT Methyltransferase (Enzyme) p2 MT->p2 catalyzes reaction Substrate Substrate (Protein, DNA, etc.) Substrate->p1 Adenosine_Analog Adenosine Analog (Inhibitor) Adenosine_Analog->MT competitively binds to p1->MT bind to Methylated_Substrate Methylated Substrate p2->Methylated_Substrate produces SAH SAH (S-adenosyl-L-homocysteine) p2->SAH produces

Caption: Mechanism of competitive inhibition of methyltransferases by adenosine analogs.

Comparative Inhibitory Activity of Adenosine Analogs

The inhibitory potency of adenosine analogs is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following tables summarize the inhibitory activities of several key adenosine analogs against a range of methyltransferases.

Table 1: Inhibition of DNA and RNA Methyltransferases
InhibitorTarget MethyltransferaseIC50 (μM)Ki (nM)Dissociation Constant (KD) (μM)
SinefunginCamA (C. difficile)24--
SGC0946CamA (C. difficile)4.7--
JNJ-64619178CamA (C. difficile)18--
SGC8158CamA (C. difficile)7.1--
Compound 7CamA (C. difficile)0.7--
Compound 11aCamA (C. difficile)0.1590-
Compound 11bCamA (C. difficile)0.27--
Compound 39CamA (C. difficile)~0.4-~0.2
SinefunginM.TaqI (DNA MTase)--0.34
SAHM.TaqI (DNA MTase)--2.4
Table 2: Inhibition of Protein Arginine Methyltransferases (PRMTs)
InhibitorTarget MethyltransferaseIC50 (μM)
Compound 6ePRMT10.12
Compound 6ePRMT36.5
Compound 11bPRMT11.2
Compound 11bPRMT3>100
Compound 7PRMT1 / PRMT3No inhibition
K313PRMT12.6
II757PRMT40.005
II757Various PRMTs0.005 - 0.555
AH237PRMT40.0028
AH237PRMT50.00042
DS-437PRMT5 / PRMT76
Table 3: Inhibition of Protein Lysine Methyltransferases (PKMTs)
InhibitorTarget MethyltransferaseIC50 (μM)
SinefunginSET7/92.5
SinefunginEHMT1513
SinefunginDOT1L26
EPZ004777DOT1L0.0003

Note: The diversity in assay conditions and target enzymes can influence reported IC50 values. Direct comparison should be made with caution.

Experimental Protocols: Methyltransferase Inhibition Assay

A variety of methods exist to measure methyltransferase activity and inhibition. Radioisotope-based assays are considered a gold standard due to their sensitivity and direct measurement of methyl group transfer.

General Protocol for a Radioisotope-Based Methyltransferase Assay

This protocol outlines a common procedure for determining the IC50 of an adenosine analog inhibitor.

  • Reaction Mixture Preparation : For each reaction, prepare a master mix containing the reaction buffer (e.g., HEPES, NaCl, glycerol), the specific methyltransferase enzyme, and the methyl-accepting substrate (e.g., a histone peptide for a histone methyltransferase).

  • Inhibitor Addition : Add varying concentrations of the adenosine analog inhibitor (or vehicle control, e.g., DMSO) to the reaction tubes.

  • Initiation of Reaction : Start the reaction by adding the methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).

  • Incubation : Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a set period, allowing the methylation reaction to proceed.

  • Reaction Termination : Stop the reaction, often by adding an acid like trichloroacetic acid (TCA).

  • Separation of Substrate : Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper). The positively charged paper binds the peptide or protein substrate, while the unreacted, smaller [3H]-SAM is washed away.

  • Quantification : Place the dried filter paper into a scintillation vial with a scintillation cocktail. Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow A 1. Prepare Reaction Mix (Enzyme, Substrate, Buffer) B 2. Add Inhibitor (Varying Concentrations) A->B C 3. Initiate Reaction (Add [3H]-SAM) B->C D 4. Incubate (e.g., 37°C for 60 min) C->D E 5. Stop Reaction & Spot (onto filter paper) D->E F 6. Wash Filter (Remove unreacted [3H]-SAM) E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: A typical experimental workflow for a methyltransferase inhibition assay.

Conclusion

Adenosine analogs represent a versatile and powerful class of inhibitors for studying the function of methyltransferases and for developing novel therapeutics. As SAM-competitive inhibitors, their efficacy ranges from broad-spectrum (pan-MTase) inhibitors like Sinefungin to highly selective compounds targeting specific enzymes. The development of bisubstrate analogs and compounds targeting unique features of the SAM-binding pocket continues to yield inhibitors with improved potency and selectivity. The data and protocols presented in this guide offer a foundation for researchers to select and evaluate adenosine analogs for their specific research needs, ultimately advancing our understanding of methylation and its role in health and disease.

Comparative Analysis of Antibody Cross-Reactivity: A Focus on Modified Nucleosides and 8-Aminoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and evaluating the cross-reactivity of antibodies against modified nucleosides, with a specific focus on the theoretical assessment of 8-Aminoadenosine. Due to a lack of published studies directly investigating the cross-reactivity of anti-modified nucleoside antibodies with this compound, this document outlines the established methodologies for such assessments, presents a case study on a thoroughly characterized antibody against a different modified adenosine, and details the experimental protocols that would be essential for generating such comparative data.

Understanding Antibody Specificity for Modified Nucleosides

The generation of highly specific antibodies is crucial for the accurate detection and quantification of modified nucleosides in various biological samples. The process typically involves coupling the target nucleoside (a hapten) to a larger carrier protein to elicit a robust immune response[1]. The resulting antibodies should ideally recognize the specific modification with high affinity while showing minimal to no binding to other structurally similar molecules, including the canonical nucleosides and other modified variants.

Antibody-based methods for detecting RNA modifications are valued for their relative simplicity and cost-effectiveness; however, their utility is entirely dependent on the antibody's specificity[2]. Techniques like methylated RNA immunoprecipitation sequencing (MeRIP-seq) and immuno-northern blotting rely on the precise recognition of the target modification by the antibody[2][3].

Experimental Workflow for Antibody Generation and Characterization

The overall process for developing and validating an antibody against a modified nucleoside is a multi-step procedure. It begins with the synthesis of an immunogen and culminates in rigorous testing of the resulting antibody's specificity.

Antibody Generation and Validation Workflow cluster_immunogen Immunogen Preparation cluster_imm Immunization & Hybridoma Production cluster_validation Antibody Validation Hapten Modified Nucleoside (e.g., this compound) Conjugation Chemical Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Immunogen Nucleoside-Protein Conjugate Conjugation->Immunogen Immunization Immunize Animal (e.g., Mouse, Rabbit) Immunogen->Immunization B_cell Isolate B-cells Immunization->B_cell Hybridoma Hybridoma Technology B_cell->Hybridoma Screening Screen for Positive Clones (ELISA) Hybridoma->Screening Purification Purify Monoclonal Antibody Screening->Purification Specificity Specificity Testing (Competitive ELISA, Dot Blot) Purification->Specificity Application Application Testing (IP, IF, Western) Specificity->Application

Caption: Workflow for generating and validating a specific antibody against a modified nucleoside.

Case Study: Specificity of an Anti-8-oxo-Adenosine (8-oxoA) Monoclonal Antibody

While direct data on this compound is unavailable, a 2023 study on a monoclonal antibody (mAb 6E4) against 8-oxo-adenosine (8-oxoA), another modified form of adenosine, provides an excellent template for how cross-reactivity should be assessed[4]. The researchers used a competitive ELISA to determine the antibody's specificity against a wide array of competitors.

The study demonstrated that the 6E4 antibody has a very high specificity for 8-oxoA, with negligible cross-reactivity to the canonical adenosine (A) or the closely related oxidized guanosine (8-oxoG)[4]. This high level of specificity is crucial for ensuring that the antibody only detects the intended target in complex biological samples.

Table 1: Cross-Reactivity of Anti-8-oxoA mAb 6E4 (Example Data)

Competitor MoleculeTypeIC50 (µM)¹% Cross-Reactivity²
8-oxo-Adenosine (8-oxoA) Target Antigen ~0.1 100%
Adenosine (A)Canonical Nucleoside>1000<0.01%
8-oxo-Guanosine (8-oxoG)Modified Nucleoside>1000<0.01%
N6-methyladenosine (m6A)Modified NucleosideNot Reported³Not Reported³
2-oxo-AdenosineModified Nucleoside73~0.14%

¹IC50 is the concentration of the competitor required to inhibit 50% of the antibody binding. Data is approximated from the published study for illustrative purposes[4]. ²% Cross-Reactivity is calculated as (IC50 of 8-oxoA / IC50 of Competitor) x 100. ³N6-methyladenosine was tested and shown to be a poor competitor, but a specific IC50 value was not provided in the text[4].

This data clearly illustrates that the mAb 6E4 is highly specific for the 8-oxoAde nucleobase, making it a reliable tool for immunological applications[4]. A similar quantitative analysis would be required to validate any antibody developed against this compound.

Experimental Protocols for Cross-Reactivity Assessment

To evaluate the cross-reactivity of an anti-modified nucleoside antibody with this compound, the following experimental protocols would be employed.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is the gold standard for quantifying the specificity of an antibody. It measures the ability of a free analyte (the competitor) to compete with a plate-bound antigen for binding to the antibody.

Methodology:

  • Coating: Microtiter plates are coated with a conjugate of the target modified nucleoside (e.g., m6A-BSA).

  • Blocking: Unbound sites on the plate are blocked using a blocking buffer (e.g., BSA in PBS).

  • Competition: A constant, limiting concentration of the primary antibody is pre-incubated with varying concentrations of the competitor nucleoside (e.g., this compound, adenosine, m6A, etc.).

  • Binding: The antibody-competitor mixtures are added to the coated wells. The less specific the antibody is to the competitor in solution, the more it will bind to the antigen on the plate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal.

  • Analysis: The signal is inversely proportional to the amount of competitor that bound to the antibody. An IC50 curve is generated to determine the concentration of each competitor that inhibits 50% of the antibody binding to the plate.

Competitive ELISA Workflow cluster_setup Plate Setup cluster_reaction Competitive Reaction cluster_detection Detection Coat 1. Coat plate with Target-BSA conjugate Block 2. Block with BSA Coat->Block AddToPlate 4. Add mixture to plate Antibody Primary Antibody (Anti-Target) Incubate 3. Pre-incubate Antibody with Competitors Antibody->Incubate Competitor Competitor Nucleosides (e.g., this compound) Competitor->Incubate Incubate->AddToPlate Wash1 5. Wash plate AddToPlate->Wash1 Secondary 6. Add HRP-conjugated Secondary Antibody Wash1->Secondary Wash2 7. Wash plate Secondary->Wash2 Substrate 8. Add Substrate Wash2->Substrate Read 9. Read Signal Substrate->Read

Caption: Steps for a competitive ELISA to determine antibody specificity.

Dot Blot Analysis

Dot blot is a simpler, semi-quantitative method to assess cross-reactivity.

Methodology:

  • Spotting: Small volumes of various modified and unmodified nucleosides (or RNA oligos containing them) are spotted onto a nitrocellulose or nylon membrane and immobilized (e.g., by UV cross-linking).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with the primary antibody.

  • Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is developed using a chemiluminescent substrate.

  • Analysis: The intensity of the spots indicates the degree of antibody binding to each nucleoside.

Biological Context of this compound

It is important to note that this compound is a ribonucleoside analog primarily studied for its role as a transcription inhibitor. It is metabolized in cells to 8-amino-ATP, which can decrease the intracellular ATP pool, inhibit the phosphorylation of RNA polymerase II, and be incorporated into nascent RNA, leading to chain termination[5][6]. This role as a synthetic transcription inhibitor distinguishes it from naturally occurring RNA modifications like m6A, which are part of the epitranscriptomic regulatory landscape. This distinction may explain the current absence of specific antibodies and cross-reactivity studies for this compound in the context of epitranscriptomics.

Conclusion

While direct experimental data on the cross-reactivity of anti-modified nucleoside antibodies with this compound is not currently available in published literature, the framework for conducting such an evaluation is well-established. A thorough investigation would require the generation of a specific anti-8-Aminoadenosine antibody and its rigorous validation using quantitative methods like competitive ELISA against a comprehensive panel of other nucleosides. The detailed specificity analysis of the anti-8-oxoA antibody serves as a benchmark for the high standard of validation required in this field. Future studies are needed to characterize the immunological profile of this compound and determine its potential for cross-reactivity with existing epitranscriptomic tools.

References

Validating p53-Independent Cell Death: A Comparative Guide to 8-Aminoadenosine and Alternative Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of cancer therapy, targeting tumors with mutated or deficient p53 signaling pathways presents a significant challenge. This guide provides a comprehensive comparison of 8-Aminoadenosine, a promising adenosine analogue, with other established and novel compounds that induce p53-independent cell death. By presenting key experimental data, detailed protocols, and visual signaling pathways, this guide aims to facilitate the validation and exploration of therapeutic strategies that bypass p53 dependency.

Introduction to p53-Independent Cell Death

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.[1][2] However, a large percentage of human cancers harbor mutations in the TP53 gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway.[1] This has spurred the development of therapeutic agents that can induce cell death through mechanisms independent of p53 status. These alternative pathways offer a promising avenue for treating refractory cancers.

This compound: A Profile

This compound (8-NH₂-Ado) is a nucleoside analogue that has demonstrated potent cytotoxic effects in various cancer cell lines, irrespective of their p53 status.[1][3][4] Its primary mechanisms of action include the inhibition of RNA synthesis and the depletion of intracellular ATP pools.[3]

Mechanism of Action:

This compound is intracellularly phosphorylated to 8-amino-ATP, which competitively inhibits ATP-dependent enzymes, including RNA polymerases. This leads to a global shutdown of transcription, ultimately triggering apoptosis. The depletion of the cellular ATP pool further contributes to the energetic stress and cell death.[3] Studies have shown that this compound can induce classical apoptosis, characterized by PARP cleavage and caspase activation, in a p53-independent manner.[1][4]

Signaling Pathway of this compound (p53-Independent)

G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Phosphorylation Phosphorylation Cellular Uptake->Phosphorylation 8-amino-ATP 8-amino-ATP Phosphorylation->8-amino-ATP RNA Polymerase Inhibition RNA Polymerase Inhibition 8-amino-ATP->RNA Polymerase Inhibition ATP Depletion ATP Depletion 8-amino-ATP->ATP Depletion Transcription Inhibition Transcription Inhibition RNA Polymerase Inhibition->Transcription Inhibition Apoptosis Apoptosis Transcription Inhibition->Apoptosis ATP Depletion->Apoptosis

Caption: p53-independent signaling pathway of this compound.

Alternative Inducers of p53-Independent Cell Death

Several other compounds and biological molecules have been identified to induce cell death in the absence of functional p53. This section provides an overview of some key alternatives.

1. Paclitaxel

Paclitaxel, a widely used chemotherapeutic agent, primarily functions by stabilizing microtubules, leading to mitotic arrest. While it can induce p53-dependent apoptosis, it also possesses a p53-independent mechanism of action.[5][6] This indirect pathway involves the activation of macrophages, leading to the secretion of Tumor Necrosis Factor-alpha (TNF-α), which can then induce apoptosis in tumor cells regardless of their p53 status.[5][6]

Signaling Pathway of Paclitaxel (p53-Independent)

G Paclitaxel Paclitaxel Macrophage Activation Macrophage Activation Paclitaxel->Macrophage Activation TNF-α Secretion TNF-α Secretion Macrophage Activation->TNF-α Secretion TNF-α Receptor TNF-α Receptor TNF-α Secretion->TNF-α Receptor Caspase Cascade Caspase Cascade TNF-α Receptor->Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Indirect p53-independent signaling of Paclitaxel via TNF-α.

2. Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a cytokine that can directly induce apoptosis by binding to its receptor (TNFR1) on the cell surface.[7] This initiates a signaling cascade that leads to the activation of caspases, the key executioners of apoptosis. This pathway is inherently p53-independent.[8]

Signaling Pathway of TNF-α

G TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD FADD FADD TRADD->FADD Procaspase-8 Procaspase-8 FADD->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis

Caption: TNF-α induced p53-independent apoptosis pathway.

3. Nutlin-3

Nutlin-3 is a small molecule inhibitor of the MDM2-p53 interaction. While its primary role is to stabilize and activate p53, some studies suggest it can also induce DNA damage responses and cell cycle arrest in a p53-independent manner.[9][10]

4. Pifithrin-alpha (PFT-α)

Pifithrin-alpha was initially identified as an inhibitor of p53-mediated apoptosis. However, subsequent research has shown that it can also protect cells from DNA damage-induced apoptosis through a p53-independent mechanism that acts downstream of the mitochondria.[11]

Comparative Performance Data

The following table summarizes the cytotoxic activity of this compound compared to other chemotherapeutic agents in breast cancer cell lines with varying p53 status.

Cell Linep53 StatusThis compound IC₅₀ (µM)Gemcitabine IC₅₀ (µM)Etoposide IC₅₀ (µM)
MCF-7Wild-type~1>10>10
MDA-MB-231Mutant~1>10>10
T47-DMutant~1>10>10
MDA-MB-468Mutant~1>10>10

Data adapted from a study on breast cancer cell lines, demonstrating the superior cytotoxicity of this compound regardless of p53 status.[1][3]

The data clearly indicates that this compound is significantly more potent than gemcitabine and etoposide in both p53 wild-type and mutant breast cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate p53-independent cell death.

Experimental Workflow

G Cell Culture (p53-wt & p53-mut) Cell Culture (p53-wt & p53-mut) Treatment with Inducers Treatment with Inducers Cell Culture (p53-wt & p53-mut)->Treatment with Inducers Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with Inducers->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Treatment with Inducers->Apoptosis Assay (Annexin V) Western Blot (PARP, Caspases) Western Blot (PARP, Caspases) Treatment with Inducers->Western Blot (PARP, Caspases) Data Analysis & Comparison Data Analysis & Comparison Cell Viability Assay (MTT)->Data Analysis & Comparison Apoptosis Assay (Annexin V)->Data Analysis & Comparison Western Blot (PARP, Caspases)->Data Analysis & Comparison

Caption: Workflow for validating p53-independent cell death.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compounds for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Harvest cells after treatment and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Western Blot for Apoptosis Markers

This technique is used to detect the cleavage of PARP and caspases, which are hallmarks of apoptosis.

  • Materials:

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagents

  • Protocol:

    • Lyse treated cells and determine protein concentration.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using a chemiluminescence detection system.

Conclusion

The validation of p53-independent cell death mechanisms is crucial for the development of effective therapies against a broad range of cancers. This compound stands out as a potent inducer of apoptosis, irrespective of p53 status, and demonstrates superior efficacy compared to conventional chemotherapeutics in preclinical models. This guide provides a framework for the comparative analysis of this compound and other p53-independent cell death inducers, offering researchers the necessary tools to advance the development of next-generation cancer treatments.

References

Safety Operating Guide

Proper Disposal of 8-Aminoadenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of 8-Aminoadenosine, a nucleoside analog used in research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is classified as acutely toxic if swallowed, necessitating careful handling and disposal.[1]

Key Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Body Protection: A lab coat must be worn.

Engineering Controls:

  • All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to avoid inhalation of the powder.

General Handling Practices:

  • Avoid creating dust.

  • Do not use metal spatulas or tools to handle the compound to prevent potential reactions.[2][3]

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound.

PropertyDataReference
GHS Classification Acute toxicity, oral (Category 3)[1]
Signal Word Danger
Hazard Statement H301: Toxic if swallowed[1]
Molecular Formula C₁₀H₁₄N₆O₄
Molecular Weight 282.26 g/mol
Appearance White to beige powder
Storage Temperature -20°C

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Containerization:

    • If possible, keep the this compound in its original, clearly labeled container.

    • If transferring to a new container, ensure it is appropriate for solid chemical waste, is properly sealed, and is clearly labeled with the full chemical name ("this compound") and all relevant hazard pictograms (e.g., acute toxicity).

  • Waste Labeling:

    • Attach a completed hazardous waste tag to the container. The label must include:

      • The full chemical name: "this compound"

      • The quantity of waste.

      • The date of accumulation.

      • The name of the principal investigator or lab manager.

      • Associated hazards (e.g., "Acutely Toxic").

  • Segregation of Waste:

    • Store the sealed and labeled container in a designated satellite accumulation area for hazardous waste.

    • Ensure the waste is segregated from incompatible materials. As a general precaution for nitrogen-containing compounds, store away from strong acids and oxidizing agents.[4]

  • Arrange for Pickup:

    • Follow your institution's specific procedures to request a pickup of the hazardous waste by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Report: Notify your laboratory supervisor and institutional EHS department immediately.

  • Cleanup (if trained and safe to do so):

    • Wear appropriate PPE (respirator, gloves, eye protection, lab coat).

    • Gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (consult your institution's EHS for guidance), and dispose of all cleanup materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response A Consult SDS for this compound B Wear appropriate PPE: - Gloves - Goggles - Lab Coat A->B C Work in a Chemical Fume Hood B->C D Package waste in a sealed, labeled container C->D H Spill Occurs C->H E Attach completed Hazardous Waste Tag D->E F Store in designated Satellite Accumulation Area E->F G Arrange for EHS/Hazardous Waste Contractor Pickup F->G I Evacuate and Secure Area H->I J Notify Supervisor and EHS I->J K Cleanup by Trained Personnel J->K

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
8-Aminoadenosine
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。